![molecular formula C7H12N2OS B2535352 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 871809-53-9](/img/structure/B2535352.png)
2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol
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Overview
Description
2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol is a compound that features an imidazole ring, a sulfur atom, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
The compound “2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol” is an imidazole derivative. Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific biological targets and the context of the interaction. Given the broad range of biological activities associated with imidazole derivatives, the effects of this compound could be diverse and context-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Sulfur Atom: The sulfur atom is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the imidazole ring.
Introduction of the Hydroxyl Group: The hydroxyl group is typically introduced through an oxidation reaction, where a precursor compound containing a sulfide group is oxidized to form the desired hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecular architectures. Its functional groups enable various reactions such as nucleophilic substitutions and coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .
Biological Research
Enzyme Inhibition and Ligand Interaction
- 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol has been investigated for its potential role as an enzyme inhibitor. Its structural characteristics suggest it may interact with biological targets, influencing enzyme activity and metabolic pathways .
Therapeutic Potential
- The compound has shown promise in preliminary studies for various therapeutic applications:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antibacterial properties, which could be harnessed for developing new antimicrobial agents .
- Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Medicinal Chemistry
Drug Development
- The imidazole moiety is widely recognized in medicinal chemistry for its biological activity. Compounds like this compound are being explored for their potential in treating conditions such as inflammation, diabetes, and infections .
Industrial Applications
Catalyst Development
- In industrial chemistry, this compound may be utilized as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates and facilitate transformations .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Lacks the sulfur and hydroxyl groups, making it less versatile in chemical reactions.
2-methyl-1H-imidazole: Similar structure but without the sulfur and hydroxyl groups, limiting its applications.
1-methyl-2-mercaptoimidazole:
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological molecules .
Biological Activity
2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol, also known by its CAS number 871809-53-9, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, including data from various studies, case analyses, and relevant tables summarizing key results.
Chemical Structure and Properties
The compound features an imidazole ring and a sulfanyl group, which are significant in its biological interactions. The molecular formula is C7H10N2OS, with a molecular weight of approximately 174.23 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown promising results against various pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
A study evaluated the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1.0 |
Escherichia coli | 1.0 | 2.0 |
These findings suggest that the compound exhibits significant bactericidal activity at low concentrations, making it a candidate for further development as an antimicrobial agent .
Biofilm Formation Inhibition
The compound also demonstrated substantial efficacy in inhibiting biofilm formation, which is critical in treating chronic infections. It reduced biofilm formation by over 70% compared to untreated controls .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for different cancer cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 5.5 |
HepG2 | 10.3 |
A549 | 7.8 |
These results indicate a promising profile for the compound as a potential anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and disruption of microtubule assembly, leading to cell cycle arrest . Further studies indicated that it activates caspase pathways, which are crucial for programmed cell death .
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes indicative of apoptosis and increased caspase activity.
- Liver Cancer : HepG2 cells treated with varying concentrations showed reduced viability and induced apoptosis, confirming its potential as a therapeutic agent against liver cancer.
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-9-3-2-8-7(9)6-11-5-4-10/h2-3,10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVMBFSZXTNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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